molecular formula C7H15NO2 B14757062 3-Ethyl-3-nitropentane CAS No. 597-08-0

3-Ethyl-3-nitropentane

Cat. No.: B14757062
CAS No.: 597-08-0
M. Wt: 145.20 g/mol
InChI Key: ZNAOOFBWNQOGAR-UHFFFAOYSA-N
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Description

3-Ethyl-3-nitropentane is an organic compound belonging to the class of nitroalkanes. Nitroalkanes are characterized by the presence of one or more nitro groups (-NO2) attached to an alkane chain. These compounds are known for their unique chemical properties and reactivity, making them valuable in various chemical processes and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethyl-3-nitropentane can be synthesized through several methods. One common approach involves the nitration of alkanes. This process typically requires high temperatures and the presence of nitric acid. The reaction can be represented as follows:

RH+HONO2RNO2+H2O\text{RH} + \text{HONO}_2 \rightarrow \text{RNO}_2 + \text{H}_2\text{O} RH+HONO2​→RNO2​+H2​O

In this case, the alkane (3-ethylpentane) reacts with nitric acid to form this compound and water .

Industrial Production Methods: Industrial production of nitroalkanes, including this compound, often involves the vapor-phase nitration of alkanes. This method ensures higher yields and purity of the final product. The reaction is typically carried out at elevated temperatures in the presence of a catalyst to facilitate the nitration process .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-3-nitropentane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Ethyl-3-nitropentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethyl-3-nitropentane involves its interaction with molecular targets and pathways. The nitro group (-NO2) is highly reactive and can participate in various chemical reactions. In biological systems, nitroalkanes can interact with enzymes and other biomolecules, leading to potential therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • Nitromethane
  • Nitroethane
  • 1-Nitropropane
  • 2-Nitropropane

Comparison: 3-Ethyl-3-nitropentane is unique due to its specific structure, which includes an ethyl group and a nitro group attached to a pentane chain. This structure imparts distinct chemical properties and reactivity compared to other nitroalkanes. For example, the presence of the ethyl group can influence the compound’s solubility, boiling point, and reactivity in chemical reactions .

Properties

CAS No.

597-08-0

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

3-ethyl-3-nitropentane

InChI

InChI=1S/C7H15NO2/c1-4-7(5-2,6-3)8(9)10/h4-6H2,1-3H3

InChI Key

ZNAOOFBWNQOGAR-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CC)[N+](=O)[O-]

Origin of Product

United States

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